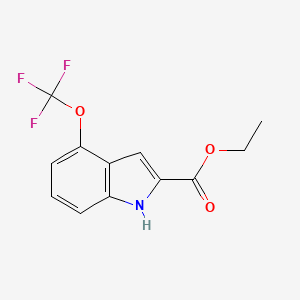
ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. The presence of the trifluoromethoxy group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms. This compound is used in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other indole derivatives that contain different substituents:
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Ethyl 4-(methoxy)-1H-indole-2-carboxylate: Contains a methoxy group, which lacks the fluorine atoms.
Ethyl 4-(chloro)-1H-indole-2-carboxylate: Contains a chloro group, which has different electronic and steric properties.
The uniqueness of this compound lies in the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
特性
分子式 |
C12H10F3NO3 |
|---|---|
分子量 |
273.21 g/mol |
IUPAC名 |
ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)9-6-7-8(16-9)4-3-5-10(7)19-12(13,14)15/h3-6,16H,2H2,1H3 |
InChIキー |
GQWOXHZBTKOZME-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)
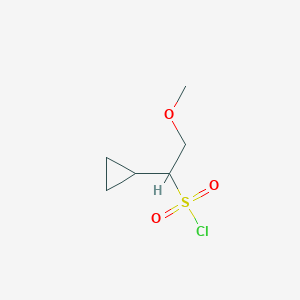


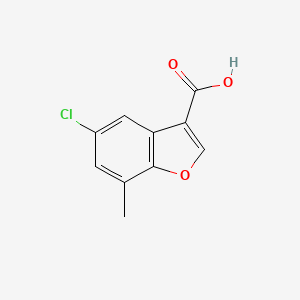
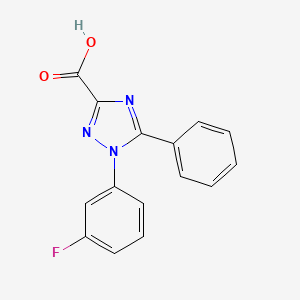

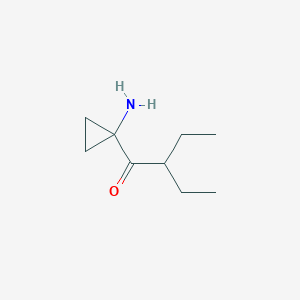
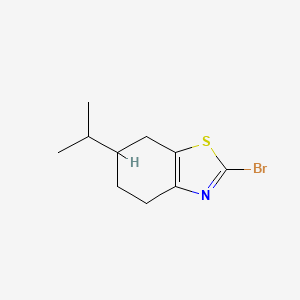
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)
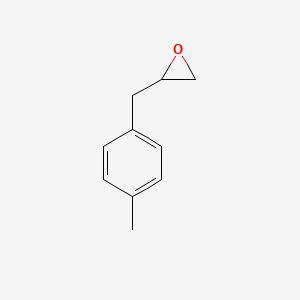
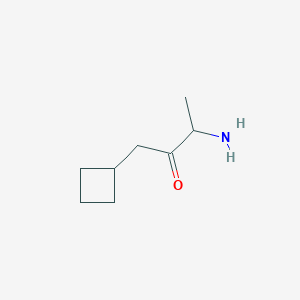
![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)

